N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide
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Overview
Description
N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide is a chemical compound with the molecular formula C6H5F3N2O2. It is known for its unique structure, which includes a furan ring substituted with a trifluoromethyl group and a hydroxycarboximidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide typically involves the reaction of 5-(trifluoromethyl)furan-2-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the carboximidamide group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction parameters, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxy group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted furan compounds .
Scientific Research Applications
N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)furan-2-carboxylic acid
- N’-hydroxy-5-(methyl)furan-2-carboximidamide
- N’-hydroxy-5-(chloromethyl)furan-2-carboximidamide
Uniqueness
N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide is unique due to the presence of both the trifluoromethyl and hydroxycarboximidamide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds .
Properties
IUPAC Name |
N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)4-2-1-3(13-4)5(10)11-12/h1-2,12H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDXBVDLAODCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)C(F)(F)F)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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